2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide
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Overview
Description
Synthesis Analysis
The synthesis of related isoquinoline derivatives involves reactions of isoquinoline with activated acetylenes or bromopyruvate in the presence of catalysts or reagents to produce various substituted isoquinolines. For instance, isoquinoline reacts with ethyl bromopyruvate in the presence of dialkyl acetylenedicarboxylates or diaryloylacetylenes to produce substituted pyrrolo[2,1-a]isoquinolines in good yields (Yavari, Hossaini, & Sabbaghan, 2006). These methods showcase the versatility in the synthesis of complex isoquinoline derivatives, providing a foundation for the production of the target compound.
Molecular Structure Analysis
Molecular structure analysis of isoquinoline derivatives, including crystal structure and Hirshfeld surface analysis, reveals intricate details about their geometric and electronic configurations. For example, the crystal structure analysis of certain derivatives highlights the planarity of the oxoquinoline unit and the perpendicular arrangement of substituents, indicating the presence of weak hydrogen bonds and π–π interactions that stabilize the molecular structure (Filali Baba et al., 2019). Such detailed structural analyses are crucial for understanding the reactivity and properties of the compound.
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including cycloadditions, Diels-Alder reactions, and condensations, to form new compounds with diverse functional groups. The reactivity of these compounds towards different reagents can lead to the synthesis of novel derivatives with potential applications. For instance, the reaction of isoquinolinium bromide with different reagents has led to the synthesis of dihydrofuro[3,2-c]coumarins and other complex molecules (Salari, Mosslemin, & Hassanabadi, 2016). These reactions highlight the compound's versatility in forming various chemical structures.
Scientific Research Applications
Novel Synthesis Techniques
Research has demonstrated innovative approaches in synthesizing complex chemical structures related to 2-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)isoquinolin-2-ium bromide. For instance, Pratap et al. (2007) presented a facile and short synthesis of 2-oxo-4-sec-amino-2,3,5,6-tetrahydrobenzo[f]isoquinoline-1-carbonitriles through base-catalyzed ring transformation, highlighting the chemical's potential for further modification and application in various domains (Pratap et al., 2007).
Biomedical Research
In the field of biomedical research, the compound has shown promise. Wang et al. (2019) described the development of two-photon fluorescence probes based on diethylaminecoumarin skeleton, which showed a highly sensitive and selective response to sulfite/bisulfite, crucial for understanding physiological processes and disease states. These probes exhibited excellent cell permeability and mitochondrion selectivity, indicating the compound's potential in cellular imaging and biomedical diagnostics (Wang et al., 2019).
Advanced Chemical Synthesis
The compound also plays a role in the synthesis of advanced chemical structures. Alizadeh et al. (2020) reported the formation of epoxychromeno[4,3-c]isoquinolines through a diastereoselective one-pot IMDA reaction, showcasing the chemical's versatility in synthesizing complex molecular architectures with potential applications in materials science and pharmacology (Alizadeh et al., 2020).
Mechanism of Action
Target of Action
Similar compounds, such as ethyl 2,2-difluoro-2-(2-oxo-2h-chromen-3-yl) acetate, have been shown to target the egfr/pi3k/akt/mtor signaling pathway and STAT3 phosphorylation .
Mode of Action
The compound interacts with its targets by suppressing the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is crucial for cell proliferation, migration, and invasion. By suppressing this pathway, the compound can inhibit these processes . Additionally, it restricts the phosphorylation and nuclear translocation of STAT3 , which is a critical process in the malignant biological behaviors of colorectal cancer .
Biochemical Pathways
The compound affects the EGFR/PI3K/AKT/mTOR signaling pathway . This pathway is involved in regulating cell growth, proliferation, differentiation, and survival. By suppressing this pathway, the compound can inhibit the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines . It also affects the phosphorylation and nuclear translocation of STAT3 , which is involved in cell growth and apoptosis.
Pharmacokinetics
Similar compounds have been shown to have significant anti-nsclc effects in vitro and in vivo This suggests that the compound may have good bioavailability
Result of Action
The compound has been shown to inhibit proliferation, migration, and invasion of NSCLC cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo . It also promotes CRC cell apoptosis, hinders CRC cell migration and invasion, and prevents the cell cycle from entering the G2/M phase .
Safety and Hazards
properties
IUPAC Name |
3-(2-isoquinolin-2-ium-2-ylacetyl)chromen-2-one;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14NO3.BrH/c22-18(13-21-10-9-14-5-1-2-7-16(14)12-21)17-11-15-6-3-4-8-19(15)24-20(17)23;/h1-12H,13H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOJZHUCFLBHOG-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=[N+](C=CC2=C1)CC(=O)C3=CC4=CC=CC=C4OC3=O.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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